quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate

Description

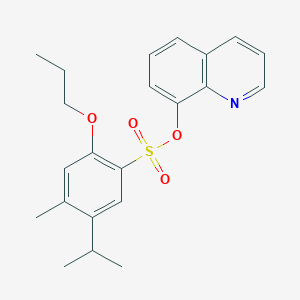

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a sulfonate ester derivative featuring a quinoline moiety linked to a substituted benzene ring. The compound’s structure combines a sulfonate group at the benzene-1-position, a propoxy chain at the 2-position, and branched alkyl substituents (4-methyl and 5-isopropyl groups).

Properties

IUPAC Name |

quinolin-8-yl 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-5-12-26-20-13-16(4)18(15(2)3)14-21(20)28(24,25)27-19-10-6-8-17-9-7-11-23-22(17)19/h6-11,13-15H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZAKOJEBAWYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Sulfonation of the benzene ring: The benzene ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

Alkylation reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonic acid.

Reduction: Formation of this compound alcohol derivatives.

Substitution: Formation of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide or thiol derivatives.

Scientific Research Applications

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes. The propoxy and alkyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s sulfonate group and aromatic substituents invite comparisons with other sulfonates or heterocyclic derivatives. For example:

- 8-Prenylnaringenin (): A flavonoid with a prenyl group and hydroxyl substitutions. While structurally distinct (flavonoid vs. sulfonate-quinoline), both compounds share substituted aromatic systems. 8-Prenylnaringenin’s pharmacological activity highlights the importance of substituent positioning, a principle applicable to the target compound’s design .

- Pyrrole Derivatives (): Compounds with multiple pyrrole rings and carboxyl groups emphasize how alkyl/aryl substituents (e.g., ethyl, methyl) influence solubility and reactivity. The target compound’s isopropyl and propoxy groups may similarly modulate steric and electronic effects .

Methodologies for Comparative Analysis

While direct experimental data for the target compound is absent, computational and crystallographic tools referenced in the evidence enable hypothetical comparisons:

- Crystallography (SHELX Software): SHELXL () is widely used for refining crystal structures. If crystallographic data were available, this tool could compare bond lengths, angles, and packing motifs with similar sulfonates or quinoline derivatives .

- Electronic Properties (Multiwfn): Multiwfn () analyzes electrostatic potentials and orbital compositions. For instance, the sulfonate group’s electron-withdrawing effect could be quantified and compared to carboxylate or phosphate analogs .

Hypothetical Data Table

Research Implications and Limitations

The absence of direct experimental data for quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate in the provided evidence underscores the need for targeted studies. Key research steps would include:

Synthesis and Crystallization : Using SHELX programs for structural elucidation .

Computational Modeling: Employing Multiwfn to map electrostatic potentials and compare reactivity with analogs .

Biological Activity

Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate, also referred to as 2-Methylthis compound, is a complex organic compound belonging to the quinoline derivatives class. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is synthesized through various organic reactions, with the Suzuki–Miyaura coupling reaction being a common method. This involves the cross-coupling of an aryl halide with an organoboron compound, typically using palladium as a catalyst. The chemical structure can be described as follows:

| Property | Description |

|---|---|

| IUPAC Name | (2-methylquinolin-8-yl) 4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonate |

| CAS Number | 2415469-74-6 |

| Molecular Formula | C23H27NO4S |

| Molecular Weight | 413.53 g/mol |

The biological activity of quinoline derivatives often involves their interaction with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in various metabolic pathways.

- Receptor Modulation : Interaction with receptors such as cannabinoid receptors has been suggested, which may influence neuroprotective and anti-inflammatory responses.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in treating infections.

Biological Activity and Therapeutic Potential

Research has shown that quinoline derivatives exhibit a range of biological activities, including:

1. Antimicrobial Properties

- Quinoline derivatives have demonstrated effectiveness against various bacterial strains. In vitro studies suggest that the sulfonate group enhances solubility and biological activity against pathogens.

2. Anticancer Activity

- Some studies indicate that quinoline compounds can induce apoptosis in cancer cells through the modulation of cell signaling pathways. This property positions them as potential candidates for cancer therapy.

3. Neuroprotective Effects

- Research highlights the neuroprotective capabilities of quinoline derivatives against neurodegenerative diseases such as Parkinson's disease. Their antioxidant properties may play a crucial role in mitigating oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of quinoline derivatives:

- Anticancer Activity Study : A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

- Neuroprotection Research : An investigation into the neuroprotective effects of similar compounds showed that they could reduce neurodegeneration induced by toxins like 6-hydroxydopamine in animal models, suggesting their potential in treating Parkinson's disease.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.